N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a compound that combines the structural features of benzimidazole and sulfonamide Benzimidazole is a heterocyclic aromatic organic compound, while sulfonamide is a functional group that contains a sulfur atom bonded to two oxygen atoms and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2-aminobenzimidazole with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions may be optimized to increase yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form benzimidazole N-oxide.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Benzimidazole N-oxide.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated benzimidazole derivatives.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzimidazole
Properties
Molecular Formula |
C18H21N3O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H21N3O2S/c1-12-10-13(2)18(14(3)11-12)24(22,23)19-9-8-17-20-15-6-4-5-7-16(15)21-17/h4-7,10-11,19H,8-9H2,1-3H3,(H,20,21) |
InChI Key |
NYRLMTXUYGUEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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